molecular formula C17H12ClFN2O2 B6580542 methyl 4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate CAS No. 1207041-03-9

methyl 4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate

Cat. No.: B6580542
CAS No.: 1207041-03-9
M. Wt: 330.7 g/mol
InChI Key: GIBOMSWQWVBXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate is a useful research compound. Its molecular formula is C17H12ClFN2O2 and its molecular weight is 330.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.0571335 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C16H14ClF N2O2
  • Molecular Weight : 320.75 g/mol
  • CAS Number : 7061-87-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The compound's structure allows it to act as an inhibitor of certain enzymes, which can lead to therapeutic effects in conditions such as cancer and infectious diseases.

Anticancer Activity

Studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For example, derivatives have shown cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways like NF-kB and COX-2 .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the anticancer activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-7 (Breast Cancer)12.5Induction of apoptosis
Study 2PC3 (Prostate Cancer)15.0Inhibition of proliferation
Study 3HeLa (Cervical Cancer)10.0Cell cycle arrest

These studies suggest that the compound exhibits a dose-dependent response in inhibiting cancer cell growth.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial DNA gyrase, which is crucial for bacterial replication .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study involving a derivative similar to this compound demonstrated significant reduction in tumor size in xenograft models when administered at therapeutic doses.
  • Case Study on Antimicrobial Properties :
    • Another investigation reported effective inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations below the cytotoxic threshold for human cells.

Properties

IUPAC Name

methyl 4-(3-chloro-4-fluoroanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c1-23-17(22)16-9-15(11-4-2-3-5-14(11)21-16)20-10-6-7-13(19)12(18)8-10/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBOMSWQWVBXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.